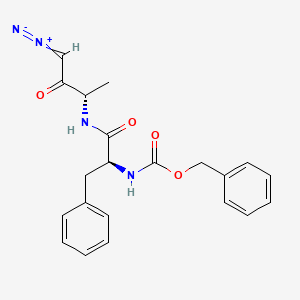

Z-Phe-Ala-Diazomethylketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Z-Phe-Ala-diazomethylketone: is a synthetic compound known for its ability to inhibit thiol proteinases, such as cathepsin B. It has been studied for its potential therapeutic applications, particularly in the context of neurodegenerative diseases like Alzheimer’s disease. The compound is characterized by its ability to bind directly to amyloid-beta protein monomers and small oligomers, thereby inhibiting the formation of toxic aggregates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Phe-Ala-diazomethylketone typically involves the protection of amino groups, coupling reactions, and the introduction of the diazomethylketone moiety. The process often starts with the protection of the amino group of phenylalanine and alanine, followed by coupling these protected amino acids.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Z-Phe-Ala-diazomethylketone primarily undergoes substitution reactions due to the presence of the diazomethylketone group. This group is reactive and can participate in various chemical transformations .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include protecting agents for amino groups, coupling reagents such as carbodiimides, and diazomethylketone precursors. The reactions are typically carried out under controlled conditions to ensure the stability of the diazomethylketone group .

Major Products: The major products formed from reactions involving this compound are typically derivatives where the diazomethylketone group has been modified or substituted. These products retain the core structure of the compound while exhibiting different chemical properties .

Scientific Research Applications

Chemistry: In chemistry, Z-Phe-Ala-diazomethylketone is used as a reagent for studying proteinase activity and inhibition. It serves as a model compound for understanding the interactions between inhibitors and their target enzymes .

Biology: In biological research, this compound is used to study the mechanisms of protein aggregation and inhibition. It has been shown to bind directly to amyloid-beta protein monomers and small oligomers, inhibiting the formation of toxic aggregates associated with Alzheimer’s disease .

Medicine: In medicine, this compound is being investigated for its potential therapeutic applications in neurodegenerative diseases. Its ability to inhibit the formation of amyloid-beta aggregates makes it a promising candidate for the treatment of Alzheimer’s disease .

Industry: In the industrial sector, this compound may be used in the development of diagnostic tools and therapeutic agents. Its role as a proteinase inhibitor can be leveraged in various applications, including drug development and biochemical research .

Mechanism of Action

Mechanism: Z-Phe-Ala-diazomethylketone exerts its effects by binding to the active site of thiol proteinases, such as cathepsin B. This binding inhibits the enzyme’s activity, preventing the cleavage of substrate proteins .

Molecular Targets and Pathways: The primary molecular target of this compound is cathepsin B, a thiol proteinase involved in protein degradation. By inhibiting cathepsin B, the compound disrupts the normal proteolytic processing of proteins, leading to the accumulation of precursor forms of lysosomal enzymes .

Comparison with Similar Compounds

Z-Leu-Val-Gly-diazomethylketone: Another diazomethylketone compound that inhibits thiol proteinases.

Z-Phe-Phe-diazomethylketone: Similar in structure but with different amino acid residues, affecting its specificity and potency

Uniqueness: Z-Phe-Ala-diazomethylketone is unique due to its specific inhibition of cathepsin B and its ability to disrupt amyloid-beta aggregation. This makes it particularly valuable in the study and potential treatment of neurodegenerative diseases .

Properties

Molecular Formula |

C21H22N4O4 |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-4-diazo-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |

InChI |

InChI=1S/C21H22N4O4/c1-15(19(26)13-23-22)24-20(27)18(12-16-8-4-2-5-9-16)25-21(28)29-14-17-10-6-3-7-11-17/h2-11,13,15,18H,12,14H2,1H3,(H,24,27)(H,25,28)/t15-,18-/m0/s1 |

InChI Key |

QMPATRQNERZOMF-YJBOKZPZSA-N |

SMILES |

CC(C(=O)C=[N+]=[N-])NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Isomeric SMILES |

C[C@@H](C(=O)C=[N+]=[N-])NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C(=O)C=[N+]=[N-])NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

sequence |

FA |

Synonyms |

carbobenzoxycarbonyl-L-phenylalanyl-L-alanine-D-diazomethane Z-Phe-Ala-diazomethane |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.